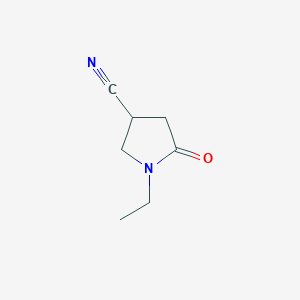
1-Ethyl-5-oxopyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a nitrile group at the 3-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-ethyl-5-oxopyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethylamine with a suitable nitrile precursor, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Ethyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields . Major products formed from these reactions include amines, alcohols, and other substituted pyrrolidine derivatives .
Scientific Research Applications
1-Ethyl-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit key enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Ethyl-5-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with a keto group at the 2-position, used in similar applications but with different reactivity and biological activity.
Pyrrolidine-2,5-dione: A compound with two keto groups, known for its use in medicinal chemistry and as a scaffold for drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKFWRDUVAESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide](/img/structure/B2672703.png)



![1-[4-(trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2672708.png)

![2-({1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2672716.png)
![4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B2672718.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-phenylacetamide](/img/structure/B2672719.png)


![Methyl N-[[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B2672724.png)

![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/new.no-structure.jpg)
